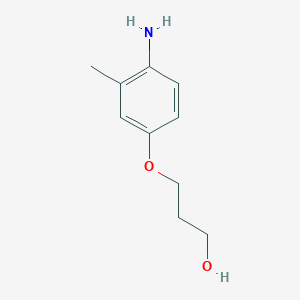

3-(4-Amino-3-methylphenoxy)propan-1-ol

Description

3-(4-Amino-3-methylphenoxy)propan-1-ol is a phenolic amino alcohol derivative characterized by a propanol backbone substituted with a 4-amino-3-methylphenoxy group. This structure confers both hydrophilic (hydroxyl and amino groups) and moderately lipophilic (methyl and aromatic ring) properties, making it a candidate for pharmaceutical applications, particularly in adrenergic receptor modulation or as a synthetic intermediate. Its amino and hydroxyl groups enable hydrogen bonding, influencing solubility and target binding .

Properties

IUPAC Name |

3-(4-amino-3-methylphenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHQBTCIVJKTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Amino-3-methylphenoxy)propan-1-ol can be achieved through several routes. One common method involves the reaction of p-methoxyacetophenone with nitropropane to generate p-methoxyphenylnitropropane. This intermediate is then reacted with sodium sulfite to obtain a nitro compound, which is subsequently reduced to the amino compound in the presence of hydrogen . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

3-(4-Amino-3-methylphenoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Amino-3-methylphenoxy)propan-1-ol has several applications in scientific research:

Biology: The compound can be used in the synthesis of β-blockers and other biologically active molecules.

Medicine: It is involved in the synthesis of quetiapine derivatives and other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-methylphenoxy)propan-1-ol involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent patterns, backbone length, and functional groups, leading to distinct physicochemical and pharmacological profiles.

Table 1: Key Structural Features of Analogs

*Calculated based on molecular formulas where explicit data were unavailable.

Physicochemical Properties

- Lipophilicity (LogP): The methyl group in this compound moderately increases LogP compared to unsubstituted analogs. Methoxyethyl groups () lower LogP, favoring solubility in polar solvents .

- Solubility: Hydrochloride salt derivatives (e.g., CAS 787615-24-1) exhibit superior water solubility, critical for oral bioavailability . Branched analogs like 3-methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol may show reduced solubility due to steric hindrance .

- Stability: Electron-withdrawing groups (e.g., CF₃ in ) improve resistance to oxidative degradation. Amino and hydroxyl groups in the parent compound may render it susceptible to hydrolysis under acidic conditions .

Pharmacological Implications

Receptor Binding :

Metabolism :

Biological Activity

3-(4-Amino-3-methylphenoxy)propan-1-ol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a phenoxy group linked to a propan-1-ol backbone, with an amino group positioned on the aromatic ring. This structure allows for diverse interactions with biological molecules, which can influence various physiological processes.

Key Structural Features:

- Amino Group: Capable of forming hydrogen bonds and participating in electrostatic interactions.

- Phenoxy Group: Engages in hydrophobic interactions, affecting protein conformation and function.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of enzymes and receptors through the following mechanisms:

- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins, influencing their activity.

- Hydrophobic Interactions: The phenoxy group can interact with hydrophobic regions of proteins, facilitating conformational changes that affect function.

- Receptor Modulation: Potential interactions with neurotransmitter receptors may influence cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound may possess antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects: Preliminary data suggest potential anti-inflammatory activities, although further studies are needed to confirm these findings.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against specific pathogens | |

| Anti-inflammatory | Reduces inflammation markers in vitro | |

| Cytotoxicity | Selective cytotoxicity against tumor cells |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study: In a controlled environment, the compound was tested against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessment: The cytotoxic effects were evaluated using human tumor cell lines. The compound displayed selective cytotoxicity, particularly against cancer cells while sparing normal cells, highlighting its potential for therapeutic applications.

- Inflammation Model: In vitro experiments demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating a possible mechanism for its anti-inflammatory action.

Comparison with Similar Compounds

Comparative studies with structurally similar compounds reveal unique aspects of this compound:

| Compound Name | Key Difference | Biological Activity |

|---|---|---|

| 3-(4-Amino-2-methylphenoxy)propan-1-ol | Different methyl substitution | Similar antimicrobial properties |

| 3-Amino-3-(4-methoxyphenyl)propan-1-ol | Methoxy instead of methyl group | Different receptor interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.